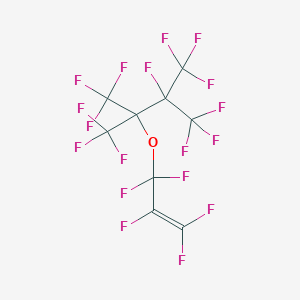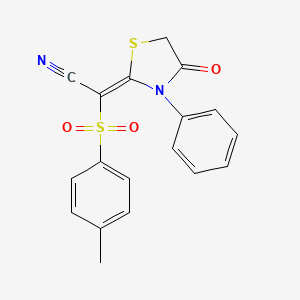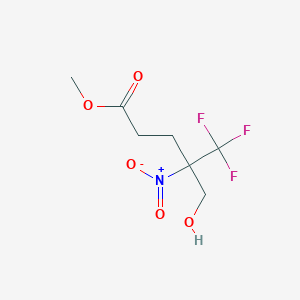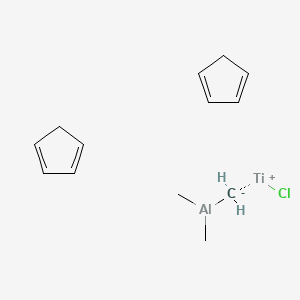
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and perfluoroallyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the organic framework using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4).
Allylation: Incorporation of perfluoroallyloxy groups through reactions with perfluoroallyl halides under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and allylation processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and automated systems are often employed to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic and structural properties of the target molecules, affecting their function and behavior. The specific pathways involved depend on the application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone: Another highly fluorinated compound with similar structural features.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
Uniqueness
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is unique due to the presence of both perfluoroallyloxy and bis(trifluoromethyl) groups, which impart distinct chemical and physical properties. These features make it particularly valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSCKIAOYELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)



